molecular formula C23H25N3O5 B4982966 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE

Cat. No.: B4982966
M. Wt: 423.5 g/mol
InChI Key: VDBOKNHSVAVMOC-UHFFFAOYSA-N
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Description

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a combination of benzodioxole, piperazine, methoxyphenyl, and pyrrolidine-dione moieties

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-18-5-3-17(4-6-18)26-22(27)13-19(23(26)28)25-10-8-24(9-11-25)14-16-2-7-20-21(12-16)31-15-30-20/h2-7,12,19H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBOKNHSVAVMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. For example, starting with 5-bromo-benzo dioxole, the reaction can proceed with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C . Subsequent steps may include the use of ethyl bromoacetate, NaH in DMF at 50°C for 2 hours, and further coupling with fused heteroaryl halides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with cellular targets, leading to the disruption of critical biological processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is known to interact with various enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

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